molecular formula C10H6BrFN2O2 B1439430 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1350443-31-0

4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1439430
CAS RN: 1350443-31-0
M. Wt: 285.07 g/mol
InChI Key: BEEIPVPPIIBRHW-UHFFFAOYSA-N
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Description

4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (4-Bromo-3-Fluorophenyl-Pyrazole-5-Carboxylic Acid, or 4-BFPCA) is a chemical compound that has several applications in the field of scientific research. It is a heterocyclic compound with a pyrazole ring and a carboxylic acid group. It is used in a variety of laboratory experiments, including organic synthesis, drug discovery, and biochemical studies. This compound has been studied extensively over the past few years and has been found to have several useful properties.

Scientific Research Applications

Synthesis and Biological Applications of Pyrazole Derivatives

Pyrazole carboxylic acid derivatives, which share a structural motif with the query compound, are significant in heterocyclic chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of these derivatives highlights their importance in the development of biologically active compounds. The versatility in synthetic approaches allows for the exploration of various biological applications, indicating the potential utility of related compounds in medicinal chemistry (Cetin, 2020).

Anticancer Potential of Knoevenagel Condensation Products

Knoevenagel condensation, a method that can potentially be used in the synthesis of related compounds, has been applied to generate molecules with significant anticancer activity. This synthetic route, which involves the formation of α, β‐unsaturated ketones or carboxylic acids, has been utilized to create a variety of compounds targeting different cancer targets. The review highlights the prolific utility of this reaction in drug discovery, suggesting the possibility of generating anticancer agents from pyrazole-based scaffolds (Tokala et al., 2022).

Environmental Considerations of Fluorinated Compounds

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, which are structurally related to the query compound, underscores the environmental impact of these substances. The transition to safer alternatives is explored, considering the persistence and potential toxicity of fluorinated compounds. This review suggests a need for further research and cooperation among stakeholders to assess the safety and environmental risks of these chemicals (Wang et al., 2013).

properties

IUPAC Name

4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O2/c11-7-8(13-14-9(7)10(15)16)5-1-3-6(12)4-2-5/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEIPVPPIIBRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192964
Record name 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

1350443-31-0
Record name 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350443-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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